molecular formula C51H67N9O14S B1678566 Pbc 264 CAS No. 125236-85-3

Pbc 264

Cat. No.: B1678566
CAS No.: 125236-85-3
M. Wt: 1072.2 g/mol
InChI Key: VNNMDTHCFFZSSJ-LWSGDBLMSA-N
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Preparation Methods

The synthesis of [3H]PBC-264 involves the incorporation of tritium into the peptide structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

[3H]PBC-264 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[3H]PBC-264 has several scientific research applications, including:

    Chemistry: It is used to study the binding characteristics of cholecystokinin-B receptors in various tissues.

    Biology: The compound helps in understanding the distribution and function of cholecystokinin-B receptors in the brain and other organs.

    Medicine: It is used in research related to neurological disorders, as cholecystokinin-B receptors are implicated in conditions like anxiety and depression.

    Industry: The compound can be used in the development of new drugs targeting cholecystokinin-B receptors

Mechanism of Action

[3H]PBC-264 exerts its effects by binding to cholecystokinin-B receptors with high affinity. The binding of the compound to these receptors activates intracellular signaling pathways, leading to various physiological responses. The molecular targets include the cholecystokinin-B receptors, and the pathways involved are related to neurotransmitter release and modulation .

Comparison with Similar Compounds

Similar compounds to [3H]PBC-264 include other cholecystokinin agonists and antagonists. Some of these compounds are:

[3H]PBC-264 is unique due to its high potency and selectivity for cholecystokinin-B receptors, making it a valuable tool for studying these receptors in various research contexts .

Properties

CAS No.

125236-85-3

Molecular Formula

C51H67N9O14S

Molecular Weight

1072.2 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H67N9O14S/c1-5-8-18-37(52-4)46(65)57-41(28-45(63)64)47(66)56-39(25-31-15-11-10-12-16-31)49(68)60-50(69)40(27-33-29-53-36-19-14-13-17-35(33)36)58-51(70)42(61)30-54-43(20-9-6-2)59-48(67)38(55-44(62)7-3)26-32-21-23-34(24-22-32)74-75(71,72)73/h10-17,19,21-24,29,37-41,43,52-54H,5-9,18,20,25-28,30H2,1-4H3,(H,55,62)(H,56,66)(H,57,65)(H,58,70)(H,59,67)(H,63,64)(H,60,68,69)(H,71,72,73)/t37-,38-,39-,40-,41-,43-/m0/s1/i3T3,7T2

InChI Key

VNNMDTHCFFZSSJ-LWSGDBLMSA-N

Isomeric SMILES

[3H]C([3H])([3H])C([3H])([3H])C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCCC)NCC(=O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCC)NC

SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(=O)CNC(CCCC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)CC)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,3-propionyl-Tyr(SO3H)-gNle-mGly-Trp-(Me)Nle-Asp-PheNH2
pBC 264

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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